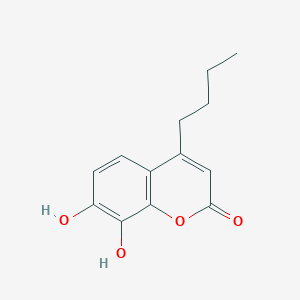

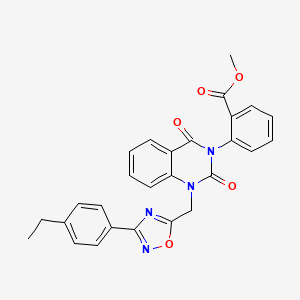

4-butyl-7,8-dihydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

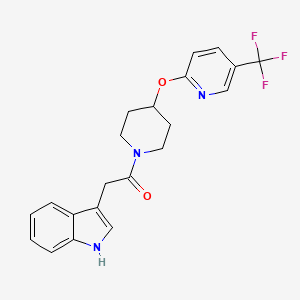

“4-butyl-7,8-dihydroxy-2H-chromen-2-one” is an organic compound that belongs to the class of neoflavones . It has a molecular formula of C13H14O4 .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, the synthesis of the multifunctional chelator 7,8-dihydroxy-4- ((methylamino)methyl)-2H-chromen-2-one (DHC12) was described in a study . Another study outlined the synthesis of a compound involving the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For instance, the InChI code for this compound is InChI=1S/C13H14O4/c1-2-3-4-8-7-11 (15)17-13-9 (8)5-6-10 (14)12 (13)16/h5-7,14,16H,2-4H2,1H3 . Hirshfeld surface analysis can be used to gain more insight into the intermolecular interactions of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on its structure and properties. For instance, the compound [EMIM] [BF 4] showed good reusability in an enzymatic reaction and produced higher yields of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its structure and composition. It has a molecular weight of 234.25 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be computed .

Scientific Research Applications

Antibacterial and Anticoagulant Activities

A study by Zghab et al. (2017) investigated the synthesis of novel chromene derivatives, highlighting their potential in antibacterial and anticoagulant applications. The research focused on the synthesis of 4-((3-aryl-4,5-dihydroisoxazol-5-yl)methoxy)-2H-chromen-2-ones, demonstrating significant antibacterial properties (Zghab et al., 2017).

Synthesis of Biologically Active Compounds

Wang et al. (2012) developed DABCO and Bu3P catalyzed cycloadditions for synthesizing dihydropyran-fused and cyclopenten-fused chromen-2-ones. This synthesis method is significant for producing potentially biologically active chromen-2-ones derivatives (Wang et al., 2012).

Pharmaceutical Applications

The compound's pharmaceutical potential is explored in a study by Liu et al. (2008), where they isolated an isoflavone from Belamcanda chinensis with reported antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).

Solar Cell Applications

Gad et al. (2020) conducted an experimental and computational study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes. They investigated these compounds as photosensitizers in solar cells, demonstrating their potential in photoelectric conversion efficiency (Gad et al., 2020).

Synthesis of Novel Catalysts

Alonzi et al. (2014) focused on the synthesis and characterization of novel polystyrene-supported catalysts. Their research highlighted the application of these catalysts in the Michael addition for the synthesis of Warfarin and its analogues (Alonzi et al., 2014).

Anticancer Activity

A study by El-Agrody et al. (2020) on pyrano[3, 2-c]chromene derivatives demonstrated their anticancer activity. The synthesized compounds showed significant cell cycle arrest and apoptosis induction in various cancer cell lines (El-Agrody et al., 2020).

Future Directions

Properties

IUPAC Name |

4-butyl-7,8-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-3-4-8-7-11(15)17-13-9(8)5-6-10(14)12(13)16/h5-7,14,16H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGBIWNBPUQGGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)

![3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361383.png)

![1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2361384.png)

![N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2361386.png)